Chain Length and Steric Hindrance Differentiation vs. N,N-Dimethyl-1,3-propanediamine
Compared to the widely used diamine N,N-Dimethyl-1,3-propanediamine (DMAPA), (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine offers a significantly larger molecular volume and a more complex steric profile. While DMAPA is a compact C5 diamine (MW 102.18 g/mol), the target compound is a C10 triamine (MW 187.33 g/mol) that extends the chain length by 5 carbon units and adds a third nitrogen center, providing both enhanced bulk and increased functionality [1]. This difference translates to a calculated increase in molecular weight of approximately 83% and a substantially altered spatial footprint, which is crucial for controlling the microenvironment around catalytic metal centers or modulating the flexibility of polymer networks.
| Evidence Dimension | Molecular Weight & Functional Group Complexity |
|---|---|
| Target Compound Data | Molecular weight: 187.33 g/mol; 3 nitrogen centers (primary, secondary, tertiary) in a C10 chain |
| Comparator Or Baseline | N,N-Dimethyl-1,3-propanediamine (DMAPA): Molecular weight: 102.18 g/mol; 2 nitrogen centers (primary, tertiary) in a C5 chain |
| Quantified Difference | Approximately 83% higher molecular weight; 50% more nitrogen centers; 100% longer carbon chain |
| Conditions | Standard molecular properties calculated from chemical formulas |
Why This Matters
This increase in steric bulk and functional density is a primary design lever for optimizing catalyst selectivity and polymer network architecture, differentiating it from less bulky alternatives.
- [1] PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethyl-1_3-propanediamine View Source
